N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS2/c1-10-8-14(19-15(23)9-11-4-3-7-24-11)22(21-10)17-20-16-12(18)5-2-6-13(16)25-17/h2-8H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYIXZAFXLIXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus.
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds similar to the one .
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The benzothiazole component is synthesized through the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
- Pyrazole Formation : The pyrazole moiety is constructed via a reaction involving hydrazine derivatives and appropriate carbonyl compounds.
- Amidation : Finally, the acetamide group is introduced by reacting the pyrazole derivative with acetic anhydride or acetic acid.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF7 (Breast) | 7.5 | Induces ROS, Notch-AKT inhibition |
| Compound A | HeLa (Cervical) | 10.0 | Apoptosis induction |
| Compound B | A549 (Lung) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections.
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound Name | Pathogen Tested | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| N-(FluoroBenzothiazole) | E. coli | 15 | 12 |
| N-(Thiophene Derivative) | S. aureus | 20 | 10 |
| N-(Pyrazole Derivative) | C. albicans | 25 | 9 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase oxidative stress within cancer cells, leading to apoptosis.
- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation.
- Targeting Enzymatic Activities : It may also act on enzymes related to cell growth and division, thus exerting an anticancer effect.
Case Studies
A notable study investigated the effects of a related benzothiazole compound on breast cancer cells, demonstrating a significant reduction in cell viability and migration capabilities. The study concluded that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to induce apoptosis through ROS production and signaling pathway modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
- Compound 5f (): Melting point 172–174°C, molecular weight 386. Higher molecular weight correlates with reduced solubility .
- Compound 9c (): Bromine substituent increases molecular weight (vs.
- Thiophene vs. Phenyl : Thiophene’s sulfur atom may enhance polar interactions compared to phenyl groups in 9a–9e .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Cyclization : Reacting hydrazine derivatives (e.g., cyclopropyl hydrazine) with thiophenyl ketones under acidic/basic conditions to form pyrazole intermediates .
- Functionalization : Introducing fluorobenzo[d]thiazole via nucleophilic substitution or coupling reactions (e.g., using phenyl isothiocyanate) .
- Optimization : Solvent selection (ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields. Reaction progress is monitored via TLC .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR verify proton environments (e.g., pyrazole NH at δ 10–12 ppm) and carbon frameworks (C=O at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 436.5) .
- HPLC : Ensures purity (>95%) using C18 columns and UV detection .
Q. How is preliminary biological activity evaluated?
- In vitro assays :
- Anticancer: MTT assay on cancer cell lines (e.g., IC50 determination).
- Antimicrobial: Minimum inhibitory concentration (MIC) testing .
- Dose-response curves : Establish potency and selectivity indices.
- Positive controls : Validate assay conditions (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, serum-free media).
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cell-based results to rule out off-target effects.
- Structural analogs : Compare activity trends with derivatives (e.g., thiazole vs. oxadiazole substitutions) to identify critical pharmacophores .
Q. What computational strategies optimize synthetic pathways?
- Quantum chemical calculations : Density functional theory (DFT) models transition states to predict reaction feasibility .
- Machine learning : Train models on reaction databases to recommend solvents/catalysts (e.g., ethanol/NaOH for cyclization).
- Feedback loops : Integrate experimental data (e.g., yields, byproducts) to refine computational parameters .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Step 1 : Synthesize analogs with modifications to:
- Fluorobenzo[d]thiazole (e.g., Cl or Br substitution at position 4).
- Pyrazole (e.g., methyl vs. ethyl groups at position 3).
- Thiophene (e.g., furan or pyrrole replacements) .
- Step 2 : Test bioactivity against validated targets (e.g., EGFR kinase for anticancer activity).
- Step 3 : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What methods elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina predicts binding poses in target proteins (e.g., EGFR or tubulin) .
- Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD values).
- CRISPR-Cas9 knockout : Confirms target relevance by assessing activity in target-deficient cell lines .
Key Structural and Functional Comparisons
| Analog Compound | Structural Modification | Biological Activity Trend | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl)thiazole | Thiazole instead of pyrazole | Enhanced antimicrobial activity | |
| 4-Fluoro-N-(phenethyl)acetamide | Simplified acetamide backbone | Reduced cytotoxicity | |
| Thieno[2,3-d]pyrimidin-3-yl | Pyrimidine core | Improved kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
